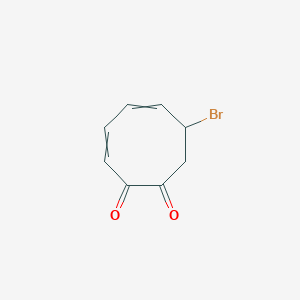
1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane is a compound with the molecular formula C18H22Si2 It is characterized by the presence of two silicon atoms bonded to two phenylethenyl groups and four methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane typically involves the reaction of tetramethyldisilane with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory-scale synthesis. The process is scaled up to accommodate the production demands, and additional purification steps, such as distillation or recrystallization, are employed to ensure the quality of the final product.
化学反应分析
Types of Reactions
1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of hydrosilane derivatives.
Substitution: The phenylethenyl groups can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, or organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include silanol, siloxane, hydrosilane, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound is explored for its potential use in the development of silicon-based materials with unique properties.
Biology and Medicine: Research is ongoing to investigate its potential biological activities and applications in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
作用机制
The mechanism of action of 1,1,2,2-Tetramethyl-1,2-bis(1-phenylethenyl)disilane involves its interaction with various molecular targets and pathways. The silicon atoms in the compound can form strong bonds with other elements, leading to the formation of stable complexes. These interactions can influence the reactivity and properties of the compound, making it useful in various chemical and industrial applications.
属性
CAS 编号 |
61244-95-9 |
|---|---|
分子式 |
C20H26Si2 |
分子量 |
322.6 g/mol |
IUPAC 名称 |
[dimethyl(1-phenylethenyl)silyl]-dimethyl-(1-phenylethenyl)silane |
InChI |
InChI=1S/C20H26Si2/c1-17(19-13-9-7-10-14-19)21(3,4)22(5,6)18(2)20-15-11-8-12-16-20/h7-16H,1-2H2,3-6H3 |
InChI 键 |
CPAKWVZYPUHVQW-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C(=C)C1=CC=CC=C1)[Si](C)(C)C(=C)C2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


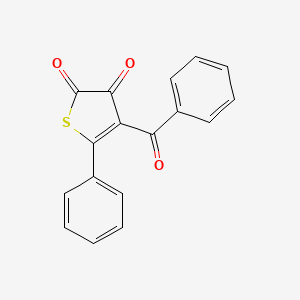
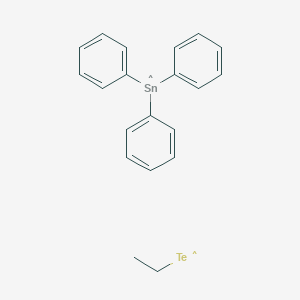
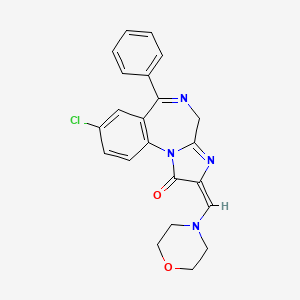
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)
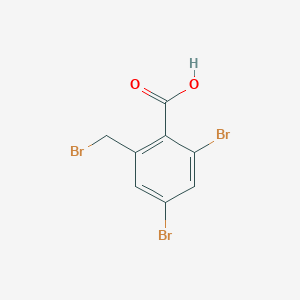
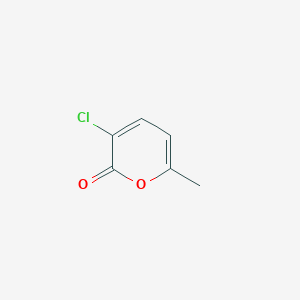

![N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine](/img/structure/B14587734.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
![Bicyclo[5.2.2]undec-8-ene](/img/structure/B14587752.png)
![N-[2-(4-Propanoylphenyl)ethyl]benzamide](/img/structure/B14587757.png)
![N-(2-{4-[3-Oxo-3-(thiomorpholin-4-yl)propyl]phenyl}ethyl)benzamide](/img/structure/B14587759.png)
